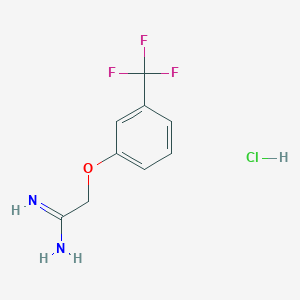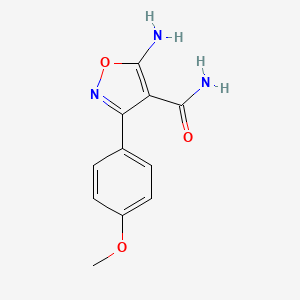
5-Amino-3-(2-fluorophenyl)-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Amino-3-(2-fluorophenyl)-1,2-oxazole-4-carboxamide” is a complex organic compound that contains several functional groups. It has an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The compound also contains an amide group (-CONH2) and an amino group (-NH2), both of which can participate in hydrogen bonding .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The oxazole ring could be formed via cyclization of a suitable precursor. The fluorophenyl group might be introduced via a substitution reaction, and the amide and amino groups could be added via condensation or substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, the fluorophenyl group, and the amide and amino groups. These groups would likely be arranged in a specific spatial orientation due to the geometry of the oxazole ring and the electronic effects of the other groups .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The amide and amino groups are both nucleophilic and could participate in substitution reactions. The oxazole ring might undergo electrophilic aromatic substitution or could be opened under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amide and amino groups could make the compound polar and capable of forming hydrogen bonds, which would affect its solubility and boiling/melting points .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Methodology
The compound is often a subject of synthetic chemistry studies focused on the development of new synthetic routes or the synthesis of novel compounds with potential biological or chemical properties. For instance, research on the synthesis and characterization of related compounds, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, offers insights into the structural identification and analytical characterization of research chemicals, highlighting the importance of accurate characterization in synthetic chemistry (McLaughlin et al., 2016).
Material Science Applications
The compound and its derivatives are explored for their potential applications in material science, such as in the development of blue emissive materials for optoelectronic devices. A study demonstrated the microwave-assisted synthesis of blue emissive 2-amino-3-carboxamide-1,1′-biaryls and related compounds, showcasing their potential in luminescent materials applications (Novanna et al., 2020).
Pharmacological Research
While ensuring to avoid details on drug use, dosage, and side effects as per the requirements, it's notable that derivatives of 5-Amino-3-(2-fluorophenyl)-1,2-oxazole-4-carboxamide have been investigated for their potential biological activities. Research into related compounds has shown a variety of pharmacological activities, including antimicrobial and potential anticancer properties, underscoring the broad interest in these compounds for therapeutic applications. For example, the study on the synthesis, structural characterization, and biological evaluation of N‐(ferrocenylmethyl amino acid) fluorinated benzene‐carboxamide derivatives highlights the exploration of novel compounds for anticancer activities (Butler et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-amino-3-(2-fluorophenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-6-4-2-1-3-5(6)8-7(9(12)15)10(13)16-14-8/h1-4H,13H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJIHKSYSNTYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C(=O)N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-(2-fluorophenyl)-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]carbamate](/img/structure/B6341727.png)
![3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341729.png)

![tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341746.png)
![2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B6341748.png)

![Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6341762.png)

![Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0(2,6)]deca-2(6),4-diene-5-carboxylate](/img/structure/B6341779.png)
![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)